1,2-Dichloro-1,2-difluoroethylene (CAS: 598-88-9), commonly designated as CFO-1112, is a highly reactive, low-boiling (21–22 °C) fluorinated olefin. Industrially, it serves as a critical intermediate for the synthesis of next-generation hydrofluoroolefins (HFOs), such as 1,2-difluoroethylene (HFO-1132), via catalytic hydrodechlorination [1]. Because of its carbon-carbon double bond, CFO-1112 exhibits a very short atmospheric lifetime (approximately 6 days) and negligible ozone depletion potential (ODP) and global warming potential (GWP). This makes it a regulatory-compliant alternative to saturated chlorofluorocarbons in specialized solvent, heat transfer, and foam-blowing formulations [2].
Substituting CFO-1112 with its asymmetric isomer, 1,1-dichloro-2,2-difluoroethylene (CFO-1112a), fundamentally alters process safety and reaction pathways. CFO-1112a possesses a lower boiling point (17–19 °C) and presents severe inhalation toxicity risks that complicate handling and scale-up [1]. Furthermore, attempting to use saturated analogs like 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a) or CFC-113 as solvents or carrier fluids is regulatory unviable due to their high ODP and GWP. The specific symmetric placement of halogens across the double bond in CFO-1112 ensures targeted reactivity during catalytic hydrodechlorination to HFO-1132, a pathway that cannot be efficiently replicated by asymmetric or saturated substitutes [2].
Kinetic studies of atomic chlorine and hydroxyl radical reactions demonstrate that CFO-1112 has a tropospheric lifetime of approximately 6 days. In contrast, saturated chlorofluorocarbons like CFC-113 have atmospheric lifetimes measured in decades (e.g., ~85 years), leading to high ODP and GWP. The rapid atmospheric degradation of CFO-1112 ensures negligible contribution to radiative forcing, making it a regulatory-compliant choice for dispersive applications such as solvents and foam-blowing agents [1].
| Evidence Dimension | Atmospheric lifetime |
| Target Compound Data | ~6 days |
| Comparator Or Baseline | CFC-113 (~85 years) |
| Quantified Difference | >5,000-fold reduction in atmospheric lifetime |
| Conditions | Tropospheric degradation via OH and Cl radical attack |
Enables procurement of a high-performance fluorinated solvent and intermediate without triggering the severe environmental phase-out regulations associated with saturated CFCs.
CFO-1112 is a direct, highly efficient precursor for the synthesis of 1,2-difluoroethylene (HFO-1132), a next-generation low-GWP refrigerant. Under catalytic hydrodechlorination using palladium or platinum catalysts, the two chlorine atoms in CFO-1112 are selectively removed by hydrogen. This symmetric reduction pathway avoids the complex multi-step dehydrofluorination required when starting from saturated precursors like 1,1,2-trifluoroethane (HFC-143), streamlining the manufacturing process for HFO-1132 [1].
| Evidence Dimension | Synthesis route efficiency to HFO-1132 |
| Target Compound Data | Direct catalytic hydrodechlorination (1 step) |
| Comparator Or Baseline | HFC-143 (Multi-step dehydrofluorination requiring strong bases) |
| Quantified Difference | Elimination of base-promoted elimination steps in favor of direct hydrogenation |
| Conditions | Pd/Pt catalyzed reduction with H2 |
Provides a more direct, scalable, and atom-economical synthetic route for producing high-value HFO-1132 refrigerants and polymer precursors.
The symmetric CFO-1112 isomer exhibits a boiling point of 21–22 °C, allowing it to be handled as a volatile liquid at standard room temperature with appropriate cooling. In contrast, the asymmetric isomer 1,1-dichloro-2,2-difluoroethylene (CFO-1112a) boils at 17–19 °C, making it significantly more difficult to contain without pressurized systems or continuous refrigeration. Additionally, CFO-1112a is noted for higher acute inhalation toxicity and a greater propensity for uncontrolled ignition in the laboratory, making CFO-1112 the safer and more process-friendly choice for industrial scale-up [1].
| Evidence Dimension | Boiling point and handling stability |
| Target Compound Data | 21–22 °C |
| Comparator Or Baseline | CFO-1112a (17–19 °C) |
| Quantified Difference | 3–5 °C higher boiling point, enabling easier liquid-phase handling near room temperature |
| Conditions | Standard atmospheric pressure (100 kPa) |
Reduces the engineering controls and refrigeration costs required for safe storage, transfer, and reactor charging compared to the asymmetric isomer.
This compound is the right choice when scaling up the synthesis of 1,2-difluoroethylene (HFO-1132). Its symmetric structure allows for direct, single-step catalytic hydrodechlorination, avoiding the multi-step base-promoted pathways required by saturated precursors [1].
This compound is the right choice for sub-critical vapor degreasing and precision cleaning formulations where legacy CFCs are regulatory unviable. Its 6-day atmospheric lifetime ensures compliance without sacrificing the solvency power typical of halogenated olefins [2].
This compound is the right choice for polyurethane and polyolefin foam expansion formulations. Its boiling point of 21–22 °C provides targeted volatility for foam blowing, while its negligible global warming potential replaces phased-out saturated fluorocarbons [3].